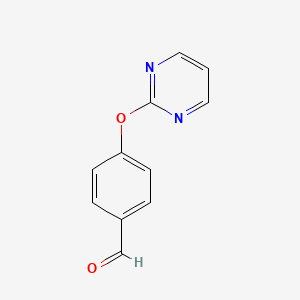

4-(Pyrimidin-2-yloxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRJSIAGKSMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377018 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

433920-92-4 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Pyrimidin-2-yloxy)benzaldehyde chemical properties and structure

An In-depth Technical Guide to 4-(Pyrimidin-2-yloxy)benzaldehyde: Chemical Properties, Structure, and Applications

Abstract

This compound is a heterocyclic aromatic aldehyde that has emerged as a significant building block in synthetic chemistry. Characterized by a benzaldehyde core linked to a pyrimidine ring via an ether bond, this compound possesses a unique electronic and structural profile. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, primary synthesis routes, and characteristic reactivity. Furthermore, it delves into its applications as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, offering insights for researchers and professionals in drug discovery and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is an organic compound distinguished by the fusion of a benzaldehyde moiety with a pyrimidine ring. The ether linkage at the para position of the benzaldehyde ring is crucial to its reactivity and utility.

Core Identifiers

The fundamental identification parameters for this compound are summarized below for clarity and cross-referencing in chemical databases and procurement systems.

| Identifier | Value | Source(s) |

| CAS Number | 433920-92-4 | [1][2][3] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 200.19 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(2-Pyrimidinyloxy)benzenecarbaldehyde | [2] |

| InChI Key | CGSRJSIAGKSMHU-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O | [1] |

Structural Elucidation

The structure consists of a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, connected through an oxygen atom to the fourth carbon of a benzaldehyde molecule. This unique arrangement of an electron-withdrawing aldehyde group and an electron-deficient pyrimidine ring system, bridged by an ether linkage, dictates its chemical behavior and potential for further functionalization.

Physicochemical and Safety Data

The physical properties and handling information are critical for laboratory use and scale-up processes.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Melting Point | 76–78°C | [1][3] |

| Solubility | 30 µg/mL | [1] |

| Storage Conditions | Inert atmosphere, 2–8°C | [1][2] |

Safety and Handling

While comprehensive toxicological data for this specific compound is limited, it should be handled with the standard precautions for aromatic aldehydes.[1]

-

Hazards: Potential for skin and eye irritation. May be harmful if inhaled or ingested.[1] Hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation).[4]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves and safety glasses.[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through a well-established nucleophilic aromatic substitution reaction, highlighting its role as a readily accessible intermediate.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most common and efficient synthesis involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyrimidine.[1] This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the chloride from the electron-deficient pyrimidine ring.[1]

Protocol: Synthesis of this compound

-

Reactant Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a suitable base.[1]

-

Base Addition: Add potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) portion-wise at room temperature to generate the phenoxide intermediate.

-

Nucleophilic Substitution: Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80–100°C and stir for 12–24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into ice water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The compound's reactivity is dominated by its aldehyde functional group, which serves as a versatile handle for a wide range of chemical transformations.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(pyrimidin-2-yloxy)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[1]

-

Reduction: The aldehyde can be reduced to the primary alcohol, 4-(pyrimidin-2-yloxy)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Reductive Amination: It can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form various substituted amines.

-

Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes, allowing for carbon-carbon bond formation.

-

Condensation Reactions: It serves as an electrophile in condensation reactions, such as the Knoevenagel or aldol condensations, to generate more complex molecular scaffolds.

Caption: Key chemical transformations of the aldehyde group.

Applications in Research and Drug Development

The unique structural combination of a reactive aldehyde and a biologically relevant pyrimidine heterocycle makes this compound a valuable intermediate in several scientific fields.[1][2]

Medicinal Chemistry and Pharmaceutical Development

The compound is a pivotal building block for creating novel drug candidates.[2][5] The pyrimidine core is a well-known pharmacophore present in numerous clinically approved drugs, including antiviral and anticancer agents.[1]

-

Intermediate for Bioactive Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.[2]

-

Potential Biological Activities: Research has indicated potential anti-inflammatory and antimicrobial properties for derivatives of this compound.[1]

-

Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate drug interaction mechanisms.[2] Its structure allows it to act as a ligand in biochemical assays to probe biological targets.[1]

Materials Science and Agrochemicals

Beyond pharmaceuticals, its applications extend to other areas of chemical innovation.

-

Materials Science: The aromatic nature and reactive functional group are suitable for incorporation into polymers or coatings to enhance properties like thermal stability or chemical resistance.[1][2][6]

-

Agrochemicals: It is used in the development and formulation of new agrochemicals, such as herbicides and pesticides.[2][5][6]

Conclusion

This compound is a versatile and highly valuable chemical intermediate. Its straightforward synthesis, combined with the strategic placement of a reactive aldehyde and a biologically significant pyrimidine ring, provides a robust platform for synthetic diversification. For researchers and scientists in drug development, medicinal chemistry, and materials science, this compound offers a reliable starting point for the design and synthesis of complex, high-value molecules with diverse functional applications.

References

-

This compound - Chem-Impex. Available at: [Link]

-

This compound - Amerigo Scientific. Available at: [Link]

-

4-(pyrimidin-2-yloxy)benzaldéhyde - Chem-Impex. Available at: [Link]

Sources

Spectroscopic Data of 4-(Pyrimidin-2-yloxy)benzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(Pyrimidin-2-yloxy)benzaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science.[1][2] With a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol , this compound's structure presents a unique combination of a benzaldehyde moiety and a pyrimidine ring linked by an ether bridge.[3][4] Lacking readily available, published experimental spectra, this guide will leverage established principles of spectroscopic interpretation for its constituent functional groups to predict and rationalize its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal signals in the aromatic and aldehyde regions, with chemical shifts influenced by the electronic environments of the protons.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.9 - 10.0 | Singlet (s) | 1H | Aldehyde H | The aldehydic proton is highly deshielded and typically appears as a singlet in this downfield region.[7][8] |

| 8.6 - 8.7 | Doublet (d) | 2H | Pyrimidine H (4,6) | Protons on the pyrimidine ring adjacent to the nitrogens are significantly deshielded. |

| 7.9 - 8.0 | Doublet of doublets (dd) or Doublet (d) | 2H | Benzaldehyde H (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. |

| 7.2 - 7.3 | Doublet of doublets (dd) or Doublet (d) | 2H | Benzaldehyde H (ortho to -O-) | These protons are influenced by the ether linkage. |

| 7.1 - 7.2 | Triplet (t) | 1H | Pyrimidine H (5) | The proton at the 5-position of the pyrimidine ring is expected to be a triplet due to coupling with the two adjacent protons. |

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum for a compound like this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 300-600 MHz NMR spectrometer.[5]

-

Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set a spectral width of approximately -2 to 12 ppm.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.[5]

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | Aldehyde C=O | The carbonyl carbon of an aldehyde is highly deshielded.[9] |

| ~164 | Pyrimidine C-O (C2) | The carbon directly attached to the ether oxygen is significantly deshielded. |

| ~158 | Pyrimidine C (C4, C6) | Carbons adjacent to nitrogen atoms in a heterocyclic ring appear downfield. |

| ~156 | Benzaldehyde C-O | The aromatic carbon attached to the ether oxygen. |

| ~132 | Benzaldehyde C (ortho to -CHO) | Aromatic carbons adjacent to the aldehyde group. |

| ~131 | Benzaldehyde C-CHO | The aromatic carbon to which the aldehyde is attached. |

| ~121 | Benzaldehyde C (ortho to -O-) | Aromatic carbons adjacent to the ether linkage. |

| ~110 | Pyrimidine C (C5) | The CH carbon in the pyrimidine ring. |

Methodology for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]

-

Set an appropriate spectral width (e.g., 0-200 ppm).

-

-

Data Processing: Similar processing steps as for ¹H NMR.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2830-2695 | Medium (often two bands) | C-H stretch | Aldehyde C-H |

| ~1700 | Strong | C=O stretch | Aromatic Aldehyde C=O |

| 1600-1585 & 1500-1400 | Medium-Strong | C=C stretch | Aromatic & Pyrimidine ring |

| 1270-1230 | Strong | C-O stretch | Aryl ether (asymmetric) |

| 900-675 | Medium-Strong | C-H bend | Aromatic out-of-plane ("oop") |

Interpretation of Key IR Peaks:

-

Aldehyde Group: The presence of an aldehyde is strongly indicated by two characteristic absorptions: the C=O stretch around 1700 cm⁻¹ (the position is slightly lowered due to conjugation with the aromatic ring) and the unique C-H stretches between 2830-2695 cm⁻¹.[7][10][11] The latter often appears as a pair of peaks, one of which can be a shoulder just to the right of the main alkyl C-H stretching region, making it highly diagnostic.[12]

-

Aryl Ether Linkage: A strong, prominent band in the 1270-1230 cm⁻¹ region is indicative of the asymmetric C-O-C stretching of the aryl ether linkage.

-

Aromatic and Pyrimidine Rings: The C=C stretching vibrations within the benzene and pyrimidine rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region.[13][14]

Diagram 2: IR Spectroscopy Workflow

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[15]

Predicted Fragmentation Pattern:

For this compound (MW = 200.19), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic systems.[16][17]

-

Molecular Ion (M⁺): A strong peak at m/z = 200.

-

Key Fragments:

-

m/z = 199 (M-1)⁺: Loss of the aldehydic hydrogen radical, a common fragmentation for aromatic aldehydes.[18]

-

m/z = 171 (M-CHO)⁺: Loss of the formyl radical (-CHO).

-

m/z = 121: Cleavage of the ether bond, resulting in the [O=C-C₆H₄-O]⁺ fragment.

-

m/z = 95: The pyrimidinoxy cation [C₄H₃N₂O]⁺.

-

m/z = 79: The pyrimidine radical cation [C₄H₃N₂]⁺.

-

Diagram 3: Predicted MS Fragmentation

Caption: Key fragmentation pathways for the title compound.

Methodology for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, theoretically grounded framework for predicting and interpreting the spectroscopic data for this molecule. The aldehyde C-H signals in both ¹H NMR and IR are highly diagnostic. The molecular ion peak in the mass spectrum confirms the molecular weight, while the fragmentation pattern corroborates the presence of the benzaldehyde and pyrimidinoxy moieties. These predicted data serve as a valuable reference for researchers working with this compound and its derivatives, facilitating its unambiguous identification and characterization.

References

- Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS.

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Whitman College. GCMS Section 6.13. Available at: [Link]

- Unknown Source. Mass Spectrometry: Fragmentation.

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

- University of Colorado Boulder. Spectroscopy Tutorial: Aldehydes.

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

-

OpenOChem Learn. Interpreting. Available at: [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

PubChem. 4-(Pyridin-2-yloxy)benzaldehyde. Available at: [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

SpectraBase. 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChem. 4-(Pyrimidin-2-yl)benzaldehyde. Available at: [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

Journal of Molecular Structure. (2024). Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. Available at: [Link]

-

Semantic Scholar. (2015). Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. Available at: [Link]

-

PubChem. 4-(Pyridin-2-ylmethoxy)benzaldehyde. Available at: [Link]

-

PubChemLite. 4-(pyrimidin-2-yl)benzaldehyde (C11H8N2O). Available at: [Link]

-

NIST WebBook. Benzaldehyde, 4-butoxy-. Available at: [Link]

Sources

- 1. Buy this compound | 433920-92-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 433920-92-4 [m.chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. scribd.com [scribd.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 17. GCMS Section 6.13 [people.whitman.edu]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

Synthesis and discovery of 4-(Pyrimidin-2-yloxy)benzaldehyde

An In-depth Technical Guide to the Synthesis and Discovery of 4-(Pyrimidin-2-yloxy)benzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, characterization, and burgeoning applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Bridged Heterocycle

This compound is an organic compound featuring a benzaldehyde moiety linked to a pyrimidine ring through an ether bond.[1] This unique molecular architecture, combining an aromatic aldehyde with a nitrogen-rich heterocycle, makes it a valuable building block in the synthesis of more complex molecules.[1][2] The pyrimidine scaffold is a cornerstone in numerous biologically active compounds, known for a wide range of therapeutic applications including antimicrobial, antiviral, and anticancer agents.[3] Consequently, this compound serves as a key intermediate for creating novel drug candidates and advanced materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [2] |

| Molecular Weight | 200.19 g/mol | [4] |

| CAS Number | 433920-92-4 | [1] |

| Appearance | Solid | |

| Melting Point | 76-78°C | [4] |

| MDL Number | MFCD03791174 | [1] |

Synthesis: The Williamson Ether Synthesis Approach

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis.[2][5] This reaction involves the coupling of an alkoxide (or phenoxide in this case) with an organohalide.[5]

Reaction Mechanism and Rationale

The synthesis proceeds by reacting 4-hydroxybenzaldehyde with 2-chloropyrimidine in the presence of a base.[2] The base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), serves a critical role: to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde. This deprotonation generates a more nucleophilic phenoxide ion.

The resulting phenoxide ion then acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloropyrimidine ring. The chloride ion is subsequently displaced as a leaving group, forming the desired ether linkage. This reaction is classified as an SN2 (bimolecular nucleophilic substitution) process.[5][6]

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial.[2] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion relatively "bare" and thus more reactive, which accelerates the rate of the SN2 reaction.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed for reproducibility in a standard laboratory setting.

Materials and Reagents

-

4-Hydroxybenzaldehyde

-

2-Chloropyrimidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), 2-chloropyrimidine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the reactants are fully submerged and can be stirred efficiently.

-

Heating: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure this compound.

Applications and Future Directions

The discovery of this compound and its analogues is driven by the versatile reactivity of its functional groups and the proven biological significance of the pyrimidine core.

-

Medicinal Chemistry: The compound is a pivotal building block for synthesizing novel drug candidates.[1] The pyrimidine ring is a well-established pharmacophore in drugs targeting a wide array of diseases.[3][7] Research has shown that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial properties.[2] The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination or condensation reactions, to build a library of diverse compounds for high-throughput screening.[8][9]

-

Chemical Synthesis: It serves as a versatile intermediate in the broader field of organic synthesis for creating more complex heterocyclic systems.[2]

-

Materials Science and Agrochemicals: The structural features of this compound also lend themselves to applications in materials science, such as the development of novel polymers and coatings.[1] Furthermore, its derivatives are explored in agrochemical formulations.[1]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for aromatic aldehydes.[2] Based on data for similar compounds, the following hazards should be considered:

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Sensitisation | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

Source:

Handling Recommendations:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[1]

References

-

PubChem. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O. Available from: [Link]

- Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

AkGül, M., & Dırağa, O. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available from: [Link]

-

PubChemLite. 4-(pyrimidin-2-yl)benzaldehyde (C11H8N2O). Available from: [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

AkGül, M., & Dırağa, O. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. Available from: [Link]

-

J&K Scientific. 3-(Pyrimidin-2-yloxy)benzaldehyde | 263349-26-4. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Available from: [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Available from: [Link]

-

El-Naggar, M., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(4), 2417-2434. Available from: [Link]

-

Kumar, A., et al. (2016). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current topics in medicinal chemistry, 16(28), 3246–3265. Available from: [Link]

-

Journal of Cardiovascular Disease Research. (2023). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 433920-92-4 [smolecule.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 433920-92-4 [m.chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 9. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and computational studies of 4-(Pyrimidin-2-yloxy)benzaldehyde

An In-depth Technical Guide: Theoretical and Computational Studies of 4-(Pyrimidin-2-yloxy)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic aromatic aldehyde that serves as a crucial structural motif and versatile intermediate in the synthesis of more complex molecules.[1][2] Its unique architecture, combining a reactive aldehyde group with a biologically significant pyrimidine ring via an ether linkage, makes it a compound of high interest in medicinal chemistry, materials science, and biochemical research.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. Moving beyond a simple recitation of data, this document serves as a senior application scientist's perspective on how to logically approach, execute, and interpret computational studies to predict molecular properties and guide future experimental work. We will detail the rationale behind selecting specific computational methods, provide validated protocols, and demonstrate how in silico analyses—from quantum mechanics to molecular docking—can accelerate the drug discovery and material design pipeline.

Foundational Chemistry: Synthesis and Characterization

A thorough understanding of a molecule's synthesis and physicochemical properties is the bedrock upon which all theoretical studies are built. The computational models must reflect a chemically viable and characterizable entity.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is preferred due to the high availability of starting materials and generally good yields.

Mechanism & Rationale: The reaction involves the displacement of a halide from an electron-deficient pyrimidine ring by the oxygen nucleophile of a phenoxide.

-

Reactants: 4-hydroxybenzaldehyde and 2-chloropyrimidine are the standard starting materials.[1]

-

Base (e.g., K₂CO₃, NaH): The choice of a non-nucleophilic base is critical. Its function is to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more potent phenoxide nucleophile. This step is essential for initiating the attack on the electron-deficient pyrimidine ring.

-

Solvent (e.g., DMF, DMSO): A polar aprotic solvent is chosen to dissolve the reactants, particularly the ionic phenoxide intermediate, without interfering with the reaction by protonating the nucleophile.[1]

-

Temperature (80–100°C): Heat is required to overcome the activation energy of the reaction, facilitating the formation of the Meisenheimer intermediate and the subsequent elimination of the chloride leaving group.[1]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via SNAr reaction.

-

Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 20 minutes to ensure the formation of the potassium phenoxide salt.

-

Nucleophilic Substitution: Add 2-chloropyrimidine (1.1 eq) to the mixture.

-

Incubation: Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the final product.

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Signatures

While experimental spectra are the ultimate confirmation, theoretical analysis can predict the key features expected from standard characterization techniques.

| Technique | Functional Group | Expected Signature | Rationale |

| FT-IR | Aldehyde (C=O) | Strong, sharp peak at ~1700-1685 cm⁻¹ | Conjugation with the benzene ring slightly lowers the frequency from a typical aldehyde (~1725 cm⁻¹). |

| Aryl Ether (C-O-C) | Two distinct peaks: ~1250 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | Characteristic stretching vibrations of the ether linkage between the two aromatic rings. | |

| Aromatic (C=C) | Multiple peaks in the 1600-1450 cm⁻¹ region | Stretching vibrations within the benzaldehyde and pyrimidine rings. | |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ~9.9-10.1 ppm | Highly deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Aromatic Protons | Multiplets, δ ~7.0-8.7 ppm | Protons on the benzaldehyde and pyrimidine rings will appear in this region, with specific splitting patterns determined by their coupling. | |

| ¹³C NMR | Aldehyde (C=O) | δ ~190-192 ppm | The carbonyl carbon is significantly downfield due to its sp² hybridization and attachment to oxygen. |

| Aromatic Carbons | δ ~110-165 ppm | Carbons within the aromatic systems, with C-O and C-N carbons being the most deshielded. |

Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT provides a robust framework for investigating the electronic structure and predicting the properties of a molecule from first principles. It offers a balance of computational efficiency and accuracy, making it a cornerstone of modern computational chemistry.[3][4]

Computational Protocol: DFT

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of this compound.

-

Structure Input: Build the initial 3D structure of the molecule using software like GaussView or Avogadro.

-

Method Selection: Choose the B3LYP functional. This hybrid functional is widely used and has a proven track record for reliability in organic molecules.[5]

-

Basis Set Selection: Employ the 6-311++G(d,p) basis set. This provides a good balance of accuracy and computational cost, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond angles accurately.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Confirm it is a true minimum by ensuring the absence of imaginary frequencies.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to predict the IR spectrum and obtain zero-point vibrational energy.

-

Electronic Properties: Calculate frontier molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) from the optimized structure.

Optimized Molecular Geometry

The optimization process yields the most stable three-dimensional arrangement of the atoms. Key parameters like bond lengths and the dihedral angle between the two rings are critical for understanding the molecule's shape and potential for steric interactions.

| Parameter | Atoms Involved | Predicted Value (Å or °) | Significance |

| Bond Length | C(aldehyde)-H | ~1.10 Å | Standard C-H bond length. |

| C=O (aldehyde) | ~1.22 Å | Typical double bond character. | |

| C(aryl)-O(ether) | ~1.37 Å | Shorter than a typical C-O single bond due to resonance. | |

| O(ether)-C(pyrimidine) | ~1.35 Å | Indicates strong electronic communication. | |

| Dihedral Angle | C(aryl)-O-C(pyrimidine)-N | ~15-30° | A non-zero angle indicates a twisted, non-planar conformation to minimize steric hindrance. |

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde ring and the ether oxygen.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely centered on the electron-deficient pyrimidine ring and the carbonyl carbon of the aldehyde.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial measure of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive.

Caption: Frontier Molecular Orbital (FMO) energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prime targets for electrophilic attack. These are expected around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the aldehyde proton and the hydrogen atoms on the aromatic rings.

In Silico Applications in Drug Discovery

Computational methods can rapidly screen compounds for potential biological activity and drug-like properties, significantly de-risking and accelerating the development process.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Pyrimidine derivatives are known to inhibit various enzymes, such as kinases and topoisomerases.[6][7] A hypothetical docking study against Cyclin-Dependent Kinase 2 (CDK2), a common cancer target, can illustrate this process.[8]

Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction mode of this compound with a target protein (e.g., CDK2, PDB ID: 1HCK).

-

Preparation:

-

Ligand: Prepare the optimized 3D structure of the molecule from the DFT calculations, saving it in .pdbqt format.

-

Receptor: Download the crystal structure of the protein (e.g., 1HCK) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

-

Grid Box Definition: Define the binding site on the receptor. This is typically centered on the location of the co-crystallized native ligand.

-

Docking Execution: Run the docking simulation using software like AutoDock Vina, which will generate multiple binding poses.

-

Analysis: Analyze the results based on:

-

Binding Affinity (kcal/mol): A lower negative value indicates a more favorable binding interaction.

-

Interaction Analysis: Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with specific amino acid residues in the binding pocket.

-

Caption: General workflow for a molecular docking experiment.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid late-stage drug development failures.[9] Online platforms like ADMETlab 2.0 provide rapid predictions based on a molecule's structure.[9][10]

| Property Class | Parameter | Predicted Outcome | Significance for Drug Development |

| Absorption | Caco-2 Permeability | Moderate to High | Predicts the ability of the drug to cross the intestinal wall. |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. | |

| Distribution | Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target. |

| BBB Permeability | Low | Predicts whether the compound can cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Toxicity | hERG Blocker | Non-blocker | Low risk of cardiotoxicity, a major reason for drug failure. |

| Ames Mutagenicity | Non-mutagen | Predicts a low probability of the compound being carcinogenic. |

Conclusion and Future Outlook

This guide has outlined a systematic, multi-faceted computational approach to characterizing this compound. By integrating synthesis rationale with predictive spectroscopy, DFT, molecular docking, and ADMET analysis, we establish a powerful in silico workflow. The theoretical data strongly suggest that this molecule possesses a stable yet reactive electronic structure, making it an excellent scaffold for further derivatization.

Future directions should focus on:

-

Experimental Validation: Synthesizing the compound and performing FT-IR, NMR, and UV-Vis spectroscopy to validate the computational predictions.

-

Guided Derivatization: Using the MEP and docking results to guide the synthesis of new analogues with potentially enhanced biological activity.

-

In Vitro Screening: Testing the parent compound and its derivatives in relevant biological assays (e.g., kinase inhibition, antimicrobial assays) to confirm the in silico hypotheses.

By bridging theoretical predictions with targeted experimental work, the path from a promising molecular scaffold to a validated lead compound can be navigated with greater efficiency and a higher probability of success.

References

- Smolecule. (2023). This compound.

- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI.

-

El-Gazzar, M. G., et al. (2024). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Chemical Biology & Drug Design, 21(2). Available at: [Link]

- Ghahghaei, A., et al. (2006). DFT calculation of core-electron binding energies of pyrimidine and purine bases. University of British Columbia.

-

Elkalyoubi, S. A. M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

- Chem-Impex. (n.d.). This compound.

-

Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Available at: [Link]

- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025). Progress in Chemical and Biochemical Research.

-

Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). National Institutes of Health. Available at: [Link]

-

Ghannay, S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 14(1), 1-18. Available at: [Link]

Sources

- 1. Buy this compound | 433920-92-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jchemrev.com [jchemrev.com]

- 4. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]

- 5. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 4-(Pyrimidin-2-yloxy)benzaldehyde (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 4-(Pyrimidin-2-yloxy)benzaldehyde

This guide provides a comprehensive examination of the critical physical properties of this compound (CAS No: 433920-92-4), a key heterocyclic aromatic aldehyde utilized in pharmaceutical and chemical synthesis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its melting point and solubility is fundamental for its application in purification, reaction optimization, and formulation development.

Core Physicochemical Characteristics

This compound is a solid compound with the molecular formula C₁₁H₈N₂O₂.[1][2][3] Its structure, featuring a benzaldehyde group linked to a pyrimidine ring via an ether bond, dictates its physical behavior and chemical reactivity. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 433920-92-4 | [1][3] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 200.19 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 76-78°C | [1][3] |

| Solubility | 30 µg/mL (solvent not specified) | [1] |

Melting Point Analysis: A Criterion for Purity

The melting point is one of the most crucial physical constants for a crystalline solid, serving as a primary indicator of identity and purity.[4] For this compound, the reported melting range is a sharp 76-78°C.[1][3]

A narrow melting range, typically 0.5-2°C, is characteristic of a pure compound.[4] The sharpness of the observed 76-78°C range suggests a high degree of purity for the reference sample. Conversely, the presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[5] Therefore, an experimentally determined melting range below 76°C or wider than 2°C would necessitate further purification, such as recrystallization.

This protocol describes a self-validating method for accurately determining the melting point range.

Step 1: Sample Preparation

-

Ensure the this compound sample is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 1-2 mm high to ensure uniform heat transfer.[6][7]

Step 2: Initial Rapid Determination (Optional but Recommended)

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.

-

Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a rough estimate and saves time.

Step 3: Accurate Determination

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

-

Insert a new, properly prepared capillary tube.

-

Heat the block again, but at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.

-

Causality: A slow heating rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing a lag that would result in an artificially high and broad reading.[4]

Step 4: Observation and Recording

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

-

The melting range is T₁ to T₂.

-

Perform at least two careful determinations to ensure consistency and report the average range.

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile: Predicting Behavior in Solution

Solubility is a critical parameter that influences reaction conditions, purification methods (e.g., extraction, recrystallization), and bioavailability in drug development.[8] While a specific value of 30 µg/mL has been reported, the solvent was not indicated.[1] Therefore, a qualitative analysis based on molecular structure and a systematic experimental protocol are essential for a complete understanding.

The principle of "like dissolves like" governs solubility.[8] We can predict the solubility of this compound by examining its functional groups:

-

Aromatic Rings (Benzene and Pyrimidine): These are large, non-polar components, suggesting solubility in non-polar organic solvents.

-

Ether Linkage (-O-): This group is polar and can act as a hydrogen bond acceptor, contributing to some solubility in polar solvents.

-

Aldehyde Group (-CHO): The carbonyl is polar and can accept hydrogen bonds, slightly increasing polarity.

-

Pyrimidine Ring Nitrogens: These nitrogen atoms are Lewis basic sites and can be protonated in acidic solutions, which would dramatically increase aqueous solubility.

Prediction: The molecule possesses both polar and non-polar characteristics. It is expected to be largely insoluble in water but soluble in moderately polar to non-polar organic solvents like ethanol, acetone, and dimethylformamide (DMF).[1] Solubility in aqueous acid is predicted due to the basic nitrogen atoms on the pyrimidine ring.

This protocol systematically classifies the compound's solubility.[9] Use approximately 25 mg of solute per 0.75 mL of solvent.

Step 1: Water Solubility

-

To a test tube containing the sample, add water in portions, shaking vigorously after each addition.

-

Observation: If the compound dissolves, it is water-soluble. Proceed to test the pH of the solution with litmus paper to check for acidic or basic functional groups.[10] If it does not dissolve, proceed to Step 2.

Step 2: Solubility in 5% Aqueous HCl

-

To a fresh sample, add 5% HCl solution in portions, shaking vigorously.

-

Causality: If the compound dissolves, it indicates the presence of a basic functional group, such as the amine-like nitrogens in the pyrimidine ring, which form a soluble hydrochloride salt.[9]

Step 3: Solubility in 5% Aqueous NaOH

-

To a fresh sample, add 5% NaOH solution in portions, shaking vigorously.

-

Observation: Dissolution in base would indicate an acidic functional group. This compound is not expected to be soluble in NaOH as it lacks a sufficiently acidic proton.

Step 4: Solubility in Organic Solvents

-

Test the solubility in a range of organic solvents, from polar to non-polar (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Trustworthiness: Testing across a spectrum of solvents provides a comprehensive profile essential for selecting appropriate systems for reactions or purification. For example, ethanol has been identified as an excellent solvent for recrystallization of this compound, implying high solubility at elevated temperatures and lower solubility at room temperature.[1]

Sources

- 1. Buy this compound | 433920-92-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 433920-92-4 [m.chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

Reactivity profile of the pyrimidine ether linkage

An In-Depth Technical Guide to the Reactivity Profile of the Pyrimidine Ether Linkage

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents and essential biological molecules.[1][2] When incorporated as an ether linkage, this privileged heterocycle's reactivity profile becomes a critical parameter influencing a molecule's stability, metabolic fate, and overall efficacy. This guide provides an in-depth analysis of the pyrimidine ether linkage, grounded in mechanistic principles and their practical implications for drug development. We will explore the synthesis of these ethers, the causal factors governing their stability and cleavage, and the strategic exploitation of this reactivity in medicinal chemistry.

Introduction: The Pyrimidine Ether in Modern Drug Discovery

The pyrimidine nucleus is a fundamental building block in nature, most notably in the nucleobases uracil, thymine, and cytosine.[2] Its synthetic derivatives are prevalent in pharmaceuticals, with applications ranging from anticancer agents like 5-Fluorouracil to antiviral drugs such as Zidovudine.[1][3] The incorporation of an ether linkage (C-O-C) onto the pyrimidine scaffold introduces a functional group with a unique reactivity profile, dictated by the inherent electronic nature of the pyrimidine ring.

Unlike simple aliphatic or aryl ethers, which are notoriously inert, the pyrimidine ether linkage is profoundly influenced by the π-deficient character of the diazine ring.[4][5] The two nitrogen atoms withdraw electron density, rendering the ring susceptible to nucleophilic attack and influencing the stability of adjacent bonds.[6] Understanding the delicate balance of factors that control the formation and cleavage of this linkage is paramount for designing stable, effective, and safe drug candidates. This guide serves as a technical resource for researchers navigating the chemical intricacies of this important functional motif.

Synthesis of Pyrimidine Ethers: A Methodological Overview

The construction of a pyrimidine ether typically involves the reaction of a hydroxyl-substituted pyrimidine (a "pyrimidone," which exists in tautomeric equilibrium) with an electrophile. The most common and reliable method is an adaptation of the Williamson ether synthesis.

Causality in Synthetic Strategy:

The choice of reagents and conditions is dictated by the need to overcome the relative lack of nucleophilicity of the pyrimidone oxygen.

-

Basification: A strong base (e.g., NaH, K₂CO₃) is essential to deprotonate the pyrimidone, generating a more potent pyrimid-oxide nucleophile. This step is critical as the neutral hydroxyl group is a poor nucleophile.

-

Nucleophilic Attack: The resulting anion readily attacks an alkyl halide or other suitable electrophile (e.g., alkyl tosylate) in an Sₙ2 reaction to form the ether bond.

-

Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically employed to dissolve the ionic intermediates and facilitate the Sₙ2 reaction without solvating the anionic nucleophile excessively.

Experimental Protocol: General Synthesis of a 2-Alkoxypyrimidine

-

Preparation: To a solution of pyrimidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature overnight. Monitor progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 2-alkoxypyrimidine.

Reactivity and Stability Profile

The reactivity of the pyrimidine ether linkage is fundamentally different from that of a simple dialkyl or aryl ether. The key to its reactivity lies in the ability of the pyrimidine ring to act as a potent electron-withdrawing group and a good leaving group upon protonation.

Acid-Catalyzed Cleavage: The Dominant Reaction Pathway

The pyrimidine ether linkage is most susceptible to cleavage under acidic conditions.[7] This reaction is significantly more facile than the cleavage of unactivated ethers, which requires harsh reagents like concentrated HBr or HI.[8][9]

Mechanistic Pillars:

-

Ring Protonation: The reaction is initiated by the protonation of one of the ring nitrogen atoms. The N1 and N3 positions are the most basic sites.[5] Protonation converts the pyrimidine ring into a positively charged species, making it an excellent leaving group.

-

Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid or a water molecule) attacks the α-carbon of the ether's alkyl group.

-

Cleavage Pathway (Sₙ1 vs. Sₙ2): The subsequent pathway depends on the nature of the alkyl group.[9][10]

-

Sₙ2 Pathway: If the alkyl group is methyl or primary, the cleavage proceeds via a direct Sₙ2 displacement, yielding a pyrimidone and an alkyl halide/alcohol.[10]

-

Sₙ1 Pathway: If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic), the cleavage follows an Sₙ1 mechanism where the protonated pyrimidine departs first, followed by capture of the carbocation by the nucleophile.[9]

-

Stability Under Basic and Physiological Conditions

In contrast to their lability in acid, pyrimidine ethers are generally stable under neutral and basic conditions. The ether oxygen is a poor leaving group, and there is no facile pathway for base-mediated cleavage. This differential stability is a key feature that can be exploited in drug design.

However, in a biological milieu, metabolic cleavage is a critical consideration. Cytochrome P450 enzymes in the liver can perform oxidative dealkylation of ethers, which represents a primary metabolic pathway for many ether-containing drugs. This enzymatic process is distinct from simple chemical hydrolysis and must be evaluated during preclinical drug development.

Summary of Reactivity

The following table summarizes the stability of a typical pyrimidine ether linkage under various conditions.

| Condition | Reagent/Environment | Stability/Reactivity | Mechanism |

| Acidic | Strong acids (e.g., HCl, HBr, TFA) | Labile | Cleavage via Sₙ1 or Sₙ2 |

| Neutral | Aqueous buffer (pH ~7.4) | Generally Stable | Low susceptibility to hydrolysis |

| Basic | Strong bases (e.g., NaOH, KOH) | Highly Stable | No facile cleavage pathway |

| Reductive | H₂, Pd/C | Stable | Ether linkage is not reduced |

| Oxidative | m-CPBA | Stable | Ring N-oxidation may occur first |

| Enzymatic | Cytochrome P450 | Potentially Labile | Oxidative Dealkylation |

Implications in Drug Development and Medicinal Chemistry

The unique reactivity profile of the pyrimidine ether linkage provides both challenges and opportunities for drug designers.

-

Metabolic Stability: The susceptibility to acid-catalyzed and enzymatic cleavage means that the pyrimidine ether linkage can be a site of metabolic degradation. For drugs intended for oral administration, stability in the acidic environment of the stomach is a primary concern. Medicinal chemists can modulate this stability by altering the electronic properties of the pyrimidine ring or the steric bulk of the ether's alkyl group to hinder enzymatic access.

-

Prodrug Design: The lability of the ether bond under specific conditions can be strategically employed in prodrug design.[11] A biologically inactive pyrimidine ether derivative can be designed to be stable in circulation but cleaved at a specific target site to release the active drug (a pyrimidone). For example, a prodrug could be engineered to be cleaved in the acidic microenvironment of a tumor or within a specific cellular compartment, thereby improving therapeutic index and reducing off-target toxicity.[11]

-

Structure-Activity Relationship (SAR): The ether group serves as a versatile handle for modifying a drug's physicochemical properties. By varying the alkyl or aryl substituent (R) of the ether (Pyr-O-R), researchers can tune lipophilicity, solubility, and steric interactions with the biological target. The stability of the ether linkage itself becomes part of the SAR; a more stable ether may lead to a longer-lasting drug, whereas a more labile one might be suitable for a short-acting agent.

Conclusion

The pyrimidine ether linkage is a deceptively complex functional group whose reactivity is governed by the electron-deficient nature of the pyrimidine ring. Its pronounced susceptibility to acid-catalyzed cleavage, contrasted with its stability under basic conditions, defines its chemical personality. For researchers in drug development, a thorough understanding of this reactivity profile is not merely academic; it is a practical necessity. It informs the design of synthetic routes, predicts metabolic fate, and unlocks sophisticated strategies for creating safer and more effective medicines. By mastering the principles outlined in this guide, scientists can better harness the power of the pyrimidine scaffold in the ongoing quest for novel therapeutics.

References

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.

-

Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic (RSC Publishing).

-

Mechanisms of Cleavage of Heteroaromatic Ethers. III. The Acid-Catalyzed Cleavage of (S)-(+)-2-(1'-Methylheptoxy)pyrimidine. The Journal of Organic Chemistry.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

-

Pyrimidine synthesis. Organic Chemistry Portal.

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).

-

Mechanisms of Cleavage of Heteroaromatic Ethers. II. The Acid-Catalyzed Cleavage of 2-Methoxypyrimidine-O18. Journal of the American Chemical Society.

-

Pyrimidines. University of Liverpool.

-

Pyrimidine. Wikipedia.

-

Ether cleavage. Wikipedia.

-

Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central (PMC).

-

Pyrimidine. SlideShare.

-

Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

-

Pyrimidines in Drug Discovery. PharmaBlock.

-

Cleavage Of Ethers With Acid. Master Organic Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Pyrimidine | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ether cleavage - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electron-donating/withdrawing Effects in 4-(Pyrimidin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 4-(Pyrimidin-2-yloxy)benzaldehyde, a molecule with significant potential in medicinal chemistry and materials science.[1][2] We will dissect the nuanced interplay between the electron-donating pyrimidin-2-yloxy moiety and the electron-withdrawing benzaldehyde group. This document will cover the synthesis, spectroscopic characterization, and computational analysis of the title compound, offering a detailed exploration of its molecular orbital landscape, reactivity, and potential applications. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile chemical entity.

Core Scientific Principles: A Duality of Electronic Influence

The physicochemical behavior and biological activity of a molecule are fundamentally governed by its electronic architecture. In drug discovery, the strategic modulation of electron density is a cornerstone of rational design, enabling the optimization of interactions with biological targets. This compound serves as an exemplary case study, embodying a "push-pull" electronic system within a single molecular framework.

The pyrimidine ring, a key component of nucleic acids, is a heteroaromatic system whose electronic character is highly dependent on its substitution pattern.[3][4] When connected via an ether linkage at the 2-position, the pyrimidin-2-yloxy group functions as an electron-donating entity through resonance. In stark contrast, the benzaldehyde functional group is a classic electron-withdrawing moiety, a consequence of the carbonyl group's inductive and resonance effects.[5][6] The para-substitution of these two opposing groups on a central benzene ring establishes a conjugated system with a pronounced electronic polarization.

This guide will systematically elucidate the electronic dichotomy of this compound, providing a foundational understanding for its strategic deployment in scientific research and development.

Synthesis and Structural Elucidation

The principal synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-hydroxybenzaldehyde with a 2-halopyrimidine, typically 2-chloropyrimidine, under basic conditions.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxybenzaldehyde

-

2-chloropyrimidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

A solution of 4-hydroxybenzaldehyde (1.0 equivalent) in DMF is treated with potassium carbonate (1.5 equivalents).

-

The resulting suspension is stirred at ambient temperature for 15 minutes to facilitate the formation of the phenoxide.

-

2-chloropyrimidine (1.1 equivalents) is introduced to the reaction mixture.

-

The reaction is heated to a temperature between 80-100°C and maintained for 12-24 hours.[1]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and quenched with ice-cold water.

-

The aqueous phase is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield this compound as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

| Spectroscopic Technique | Anticipated Key Features |

| ¹H NMR | Aldehydic proton singlet (~9.9 ppm), distinct aromatic proton signals for both the benzene and pyrimidine rings. |

| ¹³C NMR | Carbonyl carbon resonance (~190 ppm), along with signals for the aromatic carbons of both rings. |

| FT-IR (cm⁻¹) | Strong carbonyl (C=O) stretch (~1700 cm⁻¹), C-O-C ether stretches, and aromatic C-H vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₈N₂O₂ (m/z = 200.19).[7][8] |

Synthetic Workflow Visualization

Caption: Synthetic pathway for this compound.

In-depth Analysis of Electronic Effects

The electronic character of this compound is defined by the synergistic and opposing effects of its constituent functional groups.

Electron-Donating Character of the Pyrimidin-2-yloxy Group

The ether oxygen atom, with its lone pairs of electrons, engages in resonance with the benzene ring, a positive resonance effect (+R). This delocalization of electron density enriches the aromatic ring, particularly at the ortho and para positions. While the pyrimidine ring itself is considered π-deficient due to the electronegativity of its nitrogen atoms, the overall electronic impact of the pyrimidin-2-yloxy substituent at the para position is electron-donating.[3][9]

Electron-Withdrawing Nature of the Benzaldehyde Group

The aldehyde group (-CHO) is a canonical electron-withdrawing group, exerting its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the carbonyl oxygen atom pulls electron density away from the benzene ring through the sigma bond framework.[5][10]

-

Resonance Effect (-R): The π-system of the benzene ring can delocalize onto the carbonyl group, further depleting the ring of electron density.[11]

The Emergent "Push-Pull" System

The para-disposition of the electron-donating pyrimidin-2-yloxy group and the electron-withdrawing benzaldehyde group gives rise to a "push-pull" electronic system. This configuration facilitates intramolecular charge transfer (ICT) from the electron-rich to the electron-poor end of the molecule, a phenomenon that can be harnessed for applications in materials science, such as in the development of nonlinear optical materials.

Insights from Computational Chemistry

Density Functional Theory (DFT) calculations offer a quantitative lens through which to examine the electronic structure of this compound.[12][13][14]

Table of Predicted Electronic Parameters:

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicative of electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicative of electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

The HOMO is anticipated to be localized primarily on the electron-rich pyrimidin-2-yloxy-phenyl fragment, while the LUMO is expected to be concentrated on the electron-deficient benzaldehyde moiety. This spatial segregation of frontier molecular orbitals is a hallmark of push-pull systems.

Visualization of Electronic Interplay

Caption: The interplay of electron-donating and withdrawing effects.

Reactivity, Applications, and Future Directions

The unique electronic structure of this compound underpins its chemical reactivity and informs its potential applications.

Chemical Reactivity Profile